molecular formula C15H18N2O2 B2803682 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile CAS No. 2411195-62-3

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile

Cat. No. B2803682
CAS RN: 2411195-62-3
M. Wt: 258.321
InChI Key: IDRKVTPUMZLSMG-UHFFFAOYSA-N
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Description

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile, also known as CBAM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in synthetic chemistry and medicinal chemistry. CBAM is a heterocyclic compound that contains a cyclobutylaziridine ring and a methoxybenzonitrile moiety. In

Mechanism Of Action

The mechanism of action of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile is not fully understood. However, it is believed that 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile exerts its biological activity by interacting with specific molecular targets in cells. For example, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile leads to the accumulation of acetylated histones, which can alter gene expression patterns and ultimately lead to cell death.
Biochemical and Physiological Effects
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes. In vivo studies have shown that 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile can inhibit tumor growth and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in lab experiments is its relatively simple synthesis method. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile can be synthesized using commercially available starting materials and standard laboratory techniques. Additionally, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit potent biological activity at low concentrations, which makes it a useful tool for studying various biological processes.
One of the limitations of using 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in lab experiments is its limited solubility in aqueous solutions. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile is highly soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, but poorly soluble in water. This can make it difficult to use 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in certain types of experiments, such as cell-based assays.

Future Directions

There are several future directions for research on 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile. One area of interest is the development of more efficient synthesis methods for 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile and its derivatives. Another area of interest is the identification of the molecular targets of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in animal models and clinical trials.

Synthesis Methods

The synthesis of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile involves a multistep process that starts with the reaction of 3-methoxybenzaldehyde with cyclobutylamine to form 3-(cyclobutylamino)-4-methoxybenzaldehyde. This intermediate is then treated with sodium borohydride to reduce the aldehyde group to an alcohol. The resulting alcohol is then reacted with 2-chloromethyl-1-oxirane to form 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been widely studied for its potential applications in synthetic chemistry and medicinal chemistry. In synthetic chemistry, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has also been used as a reagent for the synthesis of amides, esters, and ethers.
In medicinal chemistry, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit antimicrobial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-[(1-cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-15-7-11(8-16)5-6-14(15)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRKVTPUMZLSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2CN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile

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